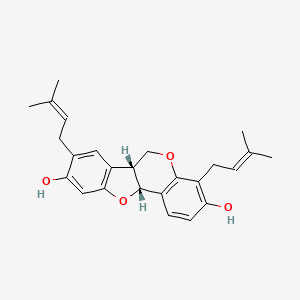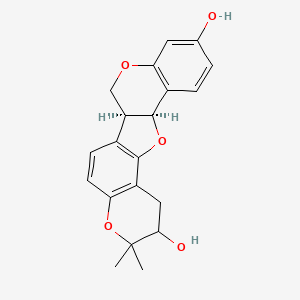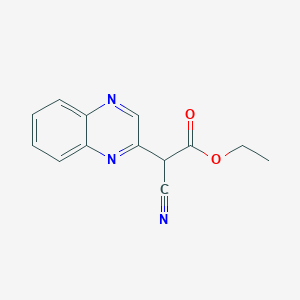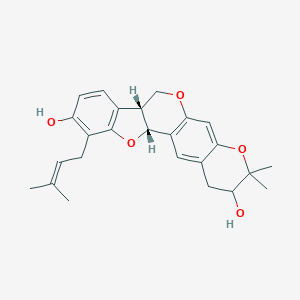
eryvarin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eryvarin D is a naturally occurring isoflavonoid compound isolated from the roots of Erythrina variegata, a plant belonging to the Fabaceae family . Isoflavonoids are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound has garnered attention due to its potential therapeutic applications, particularly in combating methicillin-resistant Staphylococcus aureus (MRSA) infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eryvarin D involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired structure of this compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the roots of Erythrina variegata. The roots are macerated with solvents such as acetone, and the resulting extract is subjected to repeated silica gel column chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Eryvarin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
Eryvarin D exerts its effects through various mechanisms:
Antibacterial Activity: This compound disrupts the cell wall synthesis of methicillin-resistant Staphylococcus aureus, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific molecular pathways and inhibiting cell proliferation.
Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Eryvarin D is part of a group of isoflavonoids isolated from Erythrina species. Similar compounds include:
Eryvarin A: Another isoflavonoid with similar antibacterial properties.
Eryvarin B: Known for its antifungal activity.
Eryvarin C: Exhibits both antibacterial and anticancer properties.
Uniqueness of this compound
This compound stands out due to its potent antibacterial activity against methicillin-resistant Staphylococcus aureus and its potential as a lead compound for developing new antibiotics . Its diverse biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H20O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
9-methoxy-10-(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C21H20O4/c1-12(2)4-6-15-18(23-3)9-8-14-17-11-24-19-10-13(22)5-7-16(19)21(17)25-20(14)15/h4-5,7-10,22H,6,11H2,1-3H3 |
InChI Key |
BYZVMAQRPFEPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3=C2COC4=C3C=CC(=C4)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4S,6Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate](/img/structure/B10848443.png)
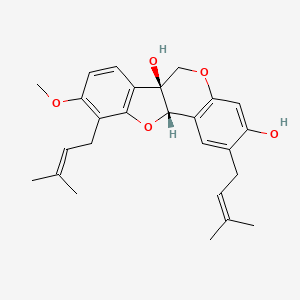
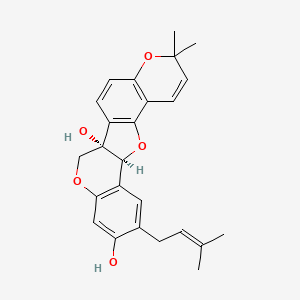
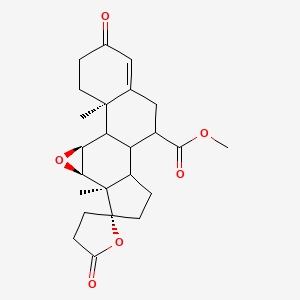
![(8R,9S,13S,14S,17R)-3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carbonitrile](/img/structure/B10848467.png)
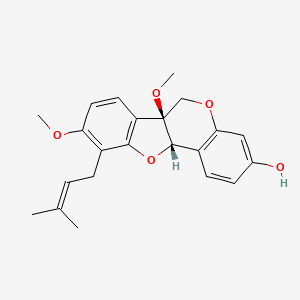
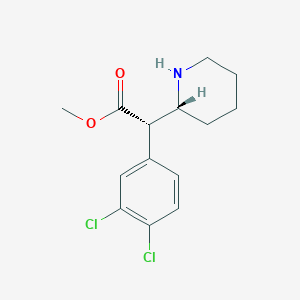
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12E)-octadeca-9,12-dienoate](/img/structure/B10848509.png)
